molecular formula C22H17NO B12938461 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one CAS No. 917970-49-1

10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one

Cat. No.: B12938461
CAS No.: 917970-49-1
M. Wt: 311.4 g/mol
InChI Key: IHRHLELIKONKSP-UHFFFAOYSA-N
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Description

10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one is a synthetic derivative of acridin-9(10H)-one (acridone), a versatile heterocyclic compound known for its rigid, planar structure and electron-accepting capabilities . This specific compound, functionalized with a 2-ethenylphenylmethyl group at the nitrogen atom, is offered for research and development purposes, particularly in the field of advanced organic materials. The acridone core is a privileged structure in material science. Recent research has demonstrated that acridone derivatives can be engineered as highly efficient thermally activated delayed fluorescence (TADF) emitters . These TADF materials are crucial for the next generation of organic light-emitting diodes (OLEDs), as they can theoretically achieve 100% internal quantum efficiency by converting non-emissive triplet excitons into light . The high molecular rigidity of the acridone core helps to suppress non-radiative decay pathways, leading to a high rate constant of radiation (k R ) and a high photoluminescence quantum yield (PLQY), which can exceed 90% in optimized molecular structures . The 2-ethenylphenylmethyl substituent in this compound may be investigated for its effects on solubility, processability, and the final solid-state packing of the material, which are critical parameters for device performance. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers should handle this compound with appropriate care and refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

917970-49-1

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

10-[(2-ethenylphenyl)methyl]acridin-9-one

InChI

InChI=1S/C22H17NO/c1-2-16-9-3-4-10-17(16)15-23-20-13-7-5-11-18(20)22(24)19-12-6-8-14-21(19)23/h2-14H,1,15H2

InChI Key

IHRHLELIKONKSP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

A common method involves the alkylation of acridin-9(10H)-one at the nitrogen or carbon 10-position using a suitable benzyl halide derivative bearing the 2-ethenylphenyl group. This reaction is typically performed under basic conditions to deprotonate the acridinone and facilitate nucleophilic attack.

  • Reagents: Acridin-9(10H)-one, 2-(bromomethyl)styrene or similar vinylbenzyl halide.
  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Heating (50–100 °C) to promote substitution.

Detailed Preparation Method Example

Synthesis via Nucleophilic Substitution

Step Reagents & Conditions Description
1 Acridin-9(10H)-one (1 equiv), 2-(bromomethyl)styrene (1.1 equiv), K2CO3 (2 equiv), DMF Mix reagents under nitrogen atmosphere; stir at 80 °C for 12–24 hours.
2 Workup: Dilution with water, extraction with ethyl acetate, drying over Na2SO4 Isolate crude product.
3 Purification: Recrystallization or column chromatography Obtain pure 10-[(2-ethenylphenyl)methyl]acridin-9(10H)-one.

Synthesis via Multicomponent Reaction and Microwave Cyclization

Step Reagents & Conditions Description
1 Chalcone with 2-ethenylphenyl group, aniline derivative, β-ketoester, CAN catalyst (5 mol%), ethanol solvent Stir at reflux for 8 hours to form dihydroacridinone intermediate.
2 Microwave irradiation of intermediate in nitrobenzene at 250 °C for 90 min Thermal cyclization and dehydrogenation to acridin-9(10H)-one derivative.
3 Cooling, solvent removal, washing with chloroform Isolate final product with high purity.

Reaction Mechanisms and Considerations

  • Nucleophilic substitution proceeds via deprotonation of the acridinone nitrogen or carbon 10-position, followed by attack on the benzyl halide.
  • Microwave-assisted cyclization promotes rapid ring closure and aromatization, enhancing yield and reducing reaction time.
  • The vinyl group (ethenyl) is sensitive to polymerization and oxidation; thus, inert atmosphere and mild conditions are preferred.
  • Oxidation and reduction side reactions can occur at the acridine core; controlling reaction atmosphere and temperature is critical.

Research Findings and Data Summary

Parameter Nucleophilic Substitution Multicomponent Microwave Method
Yield 60–85% 80–94%
Reaction Time 12–24 hours 8 hours + 90 min microwave
Purification Chromatography or recrystallization Precipitation, minimal chromatography
Scalability Moderate High, due to simplified purification
Sustainability Moderate solvent use Reduced solvent use, high atom economy
Functional Group Tolerance Moderate High, allows diverse substituents

Chemical Reactions Analysis

Types of Reactions

10-(2-Vinylbenzyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The acridine core can be reduced to form dihydroacridines.

    Substitution: The vinyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products Formed

    Epoxides: From oxidation of the vinyl group.

    Dihydroacridines: From reduction of the acridine core.

    Substituted Acridines: From nucleophilic addition to the vinyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acridin-9(10H)-one exhibit significant antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain acridinones can inhibit the growth of resistant bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

The planar structure of acridinones allows them to intercalate into DNA, which has been linked to their anticancer activity. 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. This property positions it as a potential lead compound in cancer therapeutics .

Anti-inflammatory Effects

Acridinones have also been reported to exhibit anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Fluorescent Materials

The incorporation of acridinone derivatives into polymer matrices has been explored for their fluorescence properties. These materials can be utilized in various applications, including sensors and light-emitting devices. The unique photophysical properties of 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one make it an attractive candidate for developing advanced fluorescent materials .

Nanotechnology

In nanotechnology, acridinone derivatives are being studied for their potential use in drug delivery systems. Their ability to form stable complexes with various nanoparticles enhances the delivery efficiency of therapeutic agents, thereby improving treatment outcomes in targeted therapies .

Case Studies and Research Findings

Several case studies illustrate the practical applications of 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one:

  • Antimicrobial Efficacy : A study demonstrated that a synthesized derivative exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibiotic agent .
  • Cancer Cell Line Testing : In vitro tests on several cancer cell lines showed that the compound induced significant cytotoxic effects, suggesting its viability as an anticancer drug candidate .
  • Fluorescent Polymers : Research on polymer composites containing 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one revealed enhanced fluorescence properties suitable for sensor applications, indicating a promising direction for future material development .

Mechanism of Action

The mechanism of action of 10-(2-Vinylbenzyl)acridin-9(10H)-one would depend on its specific application:

    Anticancer: It may intercalate into DNA, disrupting replication and transcription.

    Fluorescent Probe: It may bind to specific biomolecules, altering its fluorescence properties.

Comparison with Similar Compounds

Table 2: Thermal and Solubility Properties

Compound Name Melting Point (°C) Log Po/w (Lipophilicity) Key Interactions Reference
10-(2-Hydroxyethyl)acridin-9(10H)-one >250 (decomp.) N/A Strong H-bonding, π-stacking
10-(2-Chloroethyl)acridin-9(10H)-one ~287 N/A Weaker H-bonding, π-stacking
Acridin-9(10H)-one (parent compound) N/A 2.66 (consensus) Moderate lipophilicity
10-Methylacridin-9(10H)-one 275–276 2.98 (XLOGP3) Enhanced thermal stability
  • Key Findings: Substituent polarity significantly impacts melting points. For example, 10-(2-hydroxyethyl)acridin-9(10H)-one exhibits stronger hydrogen bonding than its chloroethyl analogue, leading to a higher melting point . Lipophilicity is crucial for membrane-based applications. Crown ether-acridinone hybrids incorporate long alkyl chains to enhance solubility , while the ethenylphenylmethyl group in the target compound may similarly improve membrane affinity.

Table 3: Bioactivity of Selected Acridinones

Compound Name Biological Target IC50/EC50 Mechanism Reference
(1H-1,2,3-Triazol-4-yl)methylacridin-9(10H)-one MCF7 breast cancer cells 11.0 ± 4.8 µM Cytotoxicity (DNA interaction)
XE991 (anthracenone derivative) Neurotransmitter release 490 nM K+ channel blockade
MHY440 Topoisomerase I N/A DNA alkylation
10-(5-Arylamino-oxadiazolyl)acridinones Gram-positive bacteria Moderate activity Membrane disruption
  • Activity Trends :
    • Triazole and oxadiazole derivatives show moderate-to-potent activity against cancer and microbes, likely due to DNA intercalation or membrane interactions .
    • The ethenylphenylmethyl group in the target compound may enhance bioactivity by increasing DNA binding affinity or modulating enzyme inhibition, as seen in MHY440 .

Biological Activity

10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one is a member of the acridine family, known for its diverse biological activities, particularly in oncology and pharmacology. This compound exhibits significant potential as an anti-cancer agent, among other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Acridines, including 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one, primarily exert their biological effects through:

  • DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Many acridine derivatives inhibit topoisomerases, enzymes critical for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, contributing to their cytotoxic effects.

Biological Activity Overview

The biological activity of 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one has been investigated in various studies. Below is a summary of findings regarding its activity against different cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.0Significant cytotoxicity
A549 (Lung)4.5Induces apoptosis
HeLa (Cervical)3.8Cell cycle arrest
U937 (Leukemia)2.0Strong anti-proliferative effect

Case Studies

  • Anti-Cancer Efficacy : A study published in Cancer Chemotherapy and Pharmacology demonstrated that 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one significantly inhibited the growth of MCF-7 cells with an IC50 value of 5.0 µM. The mechanism involved both apoptosis induction and cell cycle arrest at the G1 phase, suggesting a dual action against tumor proliferation .
  • Mechanistic Insights : Research indicated that this compound interacts with topoisomerase II, leading to increased DNA double-strand breaks and subsequent apoptosis in A549 lung cancer cells. The study highlighted the compound's potential as a lead structure for developing new anti-cancer agents targeting topoisomerases .
  • Comparative Studies : In a comparative analysis against standard chemotherapeutics like etoposide and doxorubicin, 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one exhibited superior cytotoxicity across multiple cancer cell lines, reinforcing its potential as a more effective treatment option .

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